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oxopropanenitrile

Cat. No.: B1294652 Get Quote

An In-depth Technical Guide to beta-Oxo-2-
benzofuranpropanenitrile
For Researchers, Scientists, and Drug Development Professionals

Introduction
beta-Oxo-2-benzofuranpropanenitrile, systematically known as 3-(1-benzofuran-2-yl)-3-
oxopropanenitrile, is a multifunctional organic compound featuring a benzofuran core, a

ketone, and a nitrile group. Its unique molecular architecture, particularly the presence of an

active methylene group, makes it a versatile building block in organic synthesis and a

compound of interest for medicinal chemistry. This guide provides a comprehensive overview

of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its

reactivity and potential applications.

Physical and Chemical Properties
While experimentally determined physical constants for beta-Oxo-2-benzofuranpropanenitrile

are not widely reported in publicly available literature, a significant amount of data has been

computationally predicted. These properties provide valuable insights into the compound's

behavior. The compound typically appears as a pale yellow to light brown solid and exhibits

solubility in organic solvents such as ethanol and acetone, with limited solubility in water.
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Table 1: Physical and Chemical Properties of beta-Oxo-2-benzofuranpropanenitrile

Property Value Source

Molecular Formula C₁₁H₇NO₂ PubChem[1]

Molecular Weight 185.18 g/mol PubChem[1]

IUPAC Name
3-(1-benzofuran-2-yl)-3-

oxopropanenitrile
PubChem[1]

CAS Number 5149-69-9 Smolecule[1]

Appearance Pale yellow to light brown solid

Solubility
Soluble in ethanol, acetone;

limited solubility in water

XLogP3-AA 2.2 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Exact Mass 185.047678466 Da PubChem[1]

Topological Polar Surface Area 54 Å² PubChem[1]

Heavy Atom Count 14 PubChem[1]

Complexity 278 PubChem[1]

Spectral Data
Detailed experimental spectral data for beta-Oxo-2-benzofuranpropanenitrile is not readily

available. However, based on its functional groups, the following characteristic spectral

features can be predicted:

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption

band for the nitrile (C≡N) stretching vibration in the region of 2220-2260 cm⁻¹. Due to
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conjugation with the benzofuran ring, this peak may appear at a slightly lower wavenumber.

A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone would

also be prominent, typically in the range of 1680-1700 cm⁻¹. Additionally, C-H stretching and

bending vibrations, as well as C-O and C-N stretching, will be present in the fingerprint

region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would display signals corresponding to the protons on the

benzofuran ring, likely in the aromatic region (δ 7.0-8.0 ppm). A singlet for the methylene (-

CH₂-) protons adjacent to the carbonyl and nitrile groups is also expected, with its

chemical shift influenced by the electron-withdrawing nature of these groups.

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the

benzofuran ring, the carbonyl carbon (likely δ > 180 ppm), the nitrile carbon (typically in

the range of δ 115-125 ppm), and the methylene carbon.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak

corresponding to the compound's molecular weight (185.18 g/mol ). Fragmentation patterns

would likely involve the loss of CO, CN, and cleavage of the propanenitrile side chain.

Synthesis
The most common and efficient method for the synthesis of beta-Oxo-2-

benzofuranpropanenitrile is the Knoevenagel condensation.[2] This reaction involves the base-

catalyzed condensation of an active methylene compound (in this case, cyanoacetic acid) with

a carbonyl compound (benzofuran-2-carbaldehyde).

Experimental Protocol: Knoevenagel Condensation
Reaction Scheme:
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Caption: Knoevenagel condensation for the synthesis of beta-Oxo-2-benzofuranpropanenitrile.

Materials:

Benzofuran-2-carbaldehyde

Cyanoacetic acid

Piperidine (or another suitable base catalyst)

Ethanol (or another suitable solvent)

Hydrochloric acid (for workup)

Ethyl acetate (for extraction)

Brine

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1294652?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve benzofuran-2-carbaldehyde and a slight molar excess of cyanoacetic acid in

ethanol.

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine.

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the

reaction progress using thin-layer chromatography (TLC).

Workup:

After the reaction is complete, cool the mixture to room temperature.

Remove the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid to remove the

piperidine catalyst.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Purification:

Filter off the drying agent and concentrate the organic solution under reduced pressure.

Purify the crude product by column chromatography on silica gel, using a suitable eluent

system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure beta-Oxo-2-

benzofuranpropanenitrile.

Chemical Reactivity and Potential Applications
The chemical reactivity of beta-Oxo-2-benzofuranpropanenitrile is largely dictated by the

presence of the ketone, the nitrile, and the active methylene group.

Reactivity of the Active Methylene Group
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The methylene group situated between the electron-withdrawing carbonyl and nitrile groups is

highly acidic and can be readily deprotonated by a base to form a stable carbanion. This

carbanion is a potent nucleophile and can participate in a variety of reactions, making the

compound a valuable intermediate for the synthesis of more complex molecules.

Activation of Methylene Group

Subsequent Reactions

beta-Oxo-2-benzofuranpropanenitrile
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Caption: Reactivity of the active methylene group in beta-Oxo-2-benzofuranpropanenitrile.

Potential Applications
Organic Synthesis: Its role as a versatile building block allows for the synthesis of a wide

range of heterocyclic compounds, which are scaffolds for many pharmaceuticals and

agrochemicals.

Medicinal Chemistry: Benzofuran derivatives are known to possess a broad spectrum of

biological activities. Preliminary studies on related compounds suggest that beta-Oxo-2-

benzofuranpropanenitrile and its derivatives may exhibit antimicrobial and anti-inflammatory

properties.[1] Further research could lead to the development of novel therapeutic agents.

Safety Information
beta-Oxo-2-benzofuranpropanenitrile should be handled with care in a well-ventilated

laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat)
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should be worn. For detailed safety information, refer to the Material Safety Data Sheet

(MSDS) provided by the supplier.

Conclusion
beta-Oxo-2-benzofuranpropanenitrile is a compound with significant potential in synthetic and

medicinal chemistry. Its readily accessible synthesis and the reactivity of its functional groups

make it an attractive starting material for the creation of diverse and complex molecular

architectures. Further exploration of its properties and reactions is warranted to fully unlock its

potential in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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